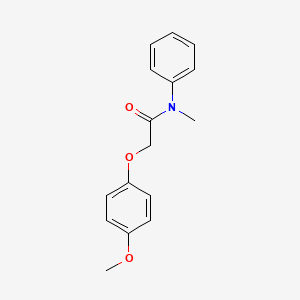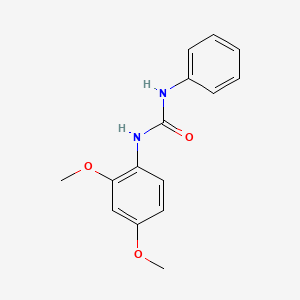![molecular formula C13H14INO B5778859 2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)
2-{[(4-iodophenyl)amino]methylene}cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-iodophenyl)amino]methylene}cyclohexanone, also known as Iodoacetylketone (IAK), is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. IAK is a versatile compound that has been used in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
IAK modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can lead to various effects on protein function, depending on the location and context of the modified cysteine residue. For example, modification of a cysteine residue in the active site of an enzyme can lead to enzyme inhibition, while modification of a cysteine residue in a protein-protein interaction interface can disrupt protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of IAK depend on the specific protein target and the location of the modified cysteine residue. IAK has been shown to inhibit various enzymes that contain cysteine residues in their active sites, such as caspases, kinases, and proteases. In addition, IAK has been used to label cysteine residues in proteins for detection and purification purposes. The physiological effects of IAK are largely unknown, but it has been suggested that IAK may have potential as a therapeutic agent for diseases that involve cysteine-dependent protein function, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
IAK has several advantages for lab experiments, including its selectivity for cysteine residues, its ability to modify proteins under mild conditions, and its compatibility with various protein purification and detection methods. However, IAK also has limitations, such as its potential for off-target effects and its irreversible modification of cysteine residues, which can complicate data interpretation.
Orientations Futures
For the use of IAK in scientific research include the development of new derivatives, the study of cysteine-dependent protein function in disease states, and the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of IAK involves the condensation reaction of 4-iodoaniline and cyclohexanone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield IAK. The yield of IAK can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
IAK has been widely used in scientific research due to its ability to selectively modify cysteine residues in proteins. Cysteine residues are essential for the function of many proteins, and their modification can lead to changes in protein activity, stability, and interactions. IAK is a useful tool for studying cysteine-dependent protein function and has been used in various applications, such as enzyme inhibition, protein labeling, and protein-protein interaction studies.
Propriétés
IUPAC Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h5-9,15H,1-4H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNBRPSDWNVSLV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC=C(C=C2)I)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/NC2=CC=C(C=C2)I)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)
![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)




![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)

